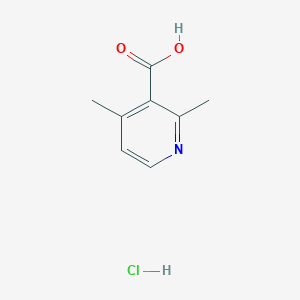

2,4-Dimethylnicotinic acid hydrochloride

Description

Properties

IUPAC Name |

2,4-dimethylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-4-9-6(2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDASXALZAWOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669953 | |

| Record name | 2,4-Dimethylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133897-06-0 | |

| Record name | 2,4-Dimethylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylnicotinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the physical properties of 2,4-Dimethylnicotinic acid hydrochloride. In the absence of extensive published empirical data for this specific molecule, this document leverages established principles of physical organic chemistry, data from analogous structures, and detailed experimental protocols. This approach empowers researchers to understand the predictable characteristics of this compound and provides the methodology to empirically determine its physical properties with precision.

Introduction to this compound

This compound is a derivative of nicotinic acid (Vitamin B3). As a hydrochloride salt, it exhibits physicochemical properties that are distinct from its free base form, 2,4-dimethylnicotinic acid. The presence of the hydrochloride moiety generally enhances aqueous solubility and stability, making it a more common form for pharmaceutical development and research applications.[1] Understanding the physical properties of this molecule is paramount for drug design, formulation development, and ensuring reproducible experimental outcomes.

Chemical Structure:

-

IUPAC Name: 2,4-dimethylpyridine-3-carboxylic acid hydrochloride

-

CAS Number: 133897-06-0

-

Molecular Formula: C₈H₁₀ClNO₂

-

Molecular Weight: 187.62 g/mol

Core Physical Properties: A Predictive and Comparative Analysis

| Physical Property | Predicted/Expected Value/Characteristic | Rationale and Comparative Insights |

| Melting Point (°C) | Likely higher than the free base | Salt formation typically increases the melting point of organic compounds due to the introduction of strong ionic interactions in the crystal lattice.[2] For example, the melting point of nicotinic acid is 236-239 °C. The hydrochloride salt of a similar compound, 2-methylnicotinic acid, has a melting point of 225-228 °C.[3] |

| Boiling Point (°C) | Decomposes upon heating | As an organic salt, it is expected to decompose at elevated temperatures rather than exhibit a distinct boiling point. |

| Aqueous Solubility | Significantly higher than the free base | The hydrochloride salt form of basic compounds, such as those containing a pyridine ring, are generally much more soluble in water than their corresponding free bases.[1][4] This is a primary reason for their use in pharmaceutical formulations. |

| pKa | Expected to have two pKa values | The molecule possesses two ionizable groups: the carboxylic acid and the pyridinium ion. The pKa of the carboxylic acid is expected to be in the range of 4-5, typical for carboxylic acids.[5] The pKa of the pyridinium ion is anticipated to be around 5, similar to pyridine itself (pKa of 5.23).[6][7] |

Spectroscopic Characterization: A Guide to Interpretation

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: The protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom.[8] The proton at the 6-position will likely be the most downfield.

-

Methyl Protons: Two distinct singlets are expected for the two methyl groups, likely in the region of δ 2.0-3.0 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.

-

N-H Proton (Pyridinium): A broad singlet, also downfield, which will also be exchangeable with D₂O. The chemical shift will be concentration and solvent dependent.

¹³C NMR:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 165-185 ppm.

-

Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbons attached to the nitrogen will be the most downfield.

-

Methyl Carbons: The two methyl carbons will have signals in the aliphatic region (δ 15-30 ppm).

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9][10]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[9]

-

C=N and C=C Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

N-H Stretch (Pyridinium): A broad band may be observed in the 2500-3000 cm⁻¹ region, often overlapping with the C-H stretching vibrations.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the methyl groups.

Mass Spectrometry (MS)

-

Molecular Ion (M+H)⁺: In positive ion mode electrospray ionization (ESI), the protonated molecule of the free base (2,4-dimethylnicotinic acid) would be expected at an m/z corresponding to C₈H₉NO₂ + H⁺.

-

Fragmentation Pattern: Common fragmentation pathways for nicotinic acid derivatives involve the loss of CO₂ from the carboxylic acid and fragmentation of the pyridine ring.[11][12] The presence of the methyl groups will also influence the fragmentation pattern.

Experimental Protocols for Physical Property Determination

This section provides detailed, self-validating methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point provides a crucial indication of purity. A sharp melting range (0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Quickly heat the sample to get an approximate melting point range.

-

Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-15 °C below the approximate melting point. Then, increase the temperature at a slow, controlled rate (1-2 °C per minute).

-

Observation and Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

The pH-solubility profile is critical for understanding the behavior of an ionizable drug candidate in physiological environments.

Methodology: Shake-Flask Method

-

Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed flasks. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the measured solubility (in mg/mL or mol/L) as a function of pH to generate the pH-solubility profile.

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

The pKa values dictate the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a molecule with two pKa values, two inflection points will be observed.

Conclusion

While specific experimental data for this compound is not widely published, a comprehensive understanding of its physical properties can be achieved through the application of fundamental chemical principles and comparative analysis with related structures. This guide provides the theoretical framework and practical methodologies for researchers to confidently predict and empirically verify the key physicochemical parameters of this compound, thereby facilitating its effective use in research and development.

References

-

Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256.[4]

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Retrieved from [Link][11]

-

Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 46(1-3), 3-23.[13]

-

Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link][1]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link][14]

-

Serajuddin, A. T. M., & Pudipeddi, M. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 19(6), 897-903.[15]

-

ResearchGate. (n.d.). The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. Retrieved from [Link][16]

-

World Journal of Pharmaceutical Research. (n.d.). pH–Solubility Interrelationship Of Free Base And Its Salt. Retrieved from [Link][17]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link][10]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link][18]

-

JoVE. (2023). Acidity of Carboxylic Acids. Retrieved from [Link][5]

-

Brzezinski, B., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii, 41, 1783-1787.[19]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 857-866.[20][21]

-

Roy, S. S., et al. (2019). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemical Communications, 55(1), 108-111.[22]

-

Spina, E., et al. (2015). Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine. Rapid Communications in Mass Spectrometry, 29(16), 1501-1510.[12]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link][23]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link][24]

-

Taylor & Francis eBooks. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. Retrieved from [Link][25]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link][27]

-

PubChem. (n.d.). 2,4-Dihydroxy-6-methylnicotinic acid. Retrieved from [Link][28]

-

Exposome-Explorer. (n.d.). T3DB: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (T3D2841). Retrieved from [Link]

-

PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link][29]

-

Paulekuhn, G. S., et al. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Medicinal Chemistry, 50(26), 6665-6672.[2]

-

ResearchGate. (n.d.). Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners: Hydrate Formation, Polymorphism, and Physicochemical Properties. Retrieved from [Link][30]

-

Utah Tech University. (n.d.). pKa Chart. Retrieved from [Link][31]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link][32]

-

MassBank. (n.d.). Nicotinic acid; LC-ESI-ITFT; MS2; CE: 60; [M+H]+. Retrieved from [Link][33]

-

University of Illinois. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link][34]

-

Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link][35]

-

ResearchGate. (2014). Does anyone have information on pKa of some carboxylic acids?. Retrieved from [Link][36]

-

Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link][7]

-

PubChem. (n.d.). 2-Methylnicotinic acid. Retrieved from [Link][37]

-

PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link][38]

Sources

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Video: Acidity of Carboxylic Acids [jove.com]

- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 20. researchgate.net [researchgate.net]

- 21. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rsc.org [rsc.org]

- 24. m.youtube.com [m.youtube.com]

- 25. taylorfrancis.com [taylorfrancis.com]

- 26. massbank.eu [massbank.eu]

- 27. hmdb.ca [hmdb.ca]

- 28. 2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4 | CID 54715445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. cactus.utahtech.edu [cactus.utahtech.edu]

- 32. organicchemistrydata.org [organicchemistrydata.org]

- 33. massbank.jp [massbank.jp]

- 34. chem.indiana.edu [chem.indiana.edu]

- 35. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 36. researchgate.net [researchgate.net]

- 37. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 38. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4-Dimethylnicotinic acid hydrochloride chemical structure and synthesis

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2,4-Dimethylnicotinic Acid Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted pyridine carboxylic acid derivative. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's structural characteristics, physicochemical properties, and detailed synthesis methodologies, emphasizing the scientific rationale behind the procedural choices.

Introduction and Significance

2,4-Dimethylnicotinic acid, also known as 2,4-lutidinic acid, and its hydrochloride salt are heterocyclic compounds built upon a pyridine core. Substituted nicotinic acids are significant scaffolds in medicinal chemistry and materials science. The strategic placement of methyl groups at the C2 and C4 positions of the pyridine ring influences the molecule's electronic properties, steric hindrance, and basicity compared to unsubstituted nicotinic acid. These modifications can profoundly impact its biological activity and reactivity, making it a valuable building block for creating more complex molecules, including active pharmaceutical ingredients (APIs). This guide will focus on the prevalent and logical synthesis route commencing from the readily available precursor, 2,4-lutidine.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its application and synthesis.

Molecular Structure

This compound is the salt formed from the protonation of the pyridine nitrogen of 2,4-Dimethylnicotinic acid by hydrochloric acid.

-

2,4-Dimethylnicotinic Acid: The core is a pyridine ring with a carboxylic acid group (-COOH) at the 3-position and methyl groups (-CH₃) at the 2- and 4-positions.

-

Hydrochloride Salt: The nitrogen atom of the pyridine ring, being basic, readily accepts a proton (H⁺) from hydrochloric acid (HCl), forming a pyridinium cation. This cation is then ionically bonded to the chloride anion (Cl⁻). This salt form often enhances the compound's stability and aqueous solubility, which is a desirable trait for pharmaceutical applications.

Data Presentation

The key identifiers and properties of this compound and its precursor are summarized below.

| Property | This compound | 2,4-Lutidine (Precursor) |

| IUPAC Name | 2,4-dimethylpyridine-3-carboxylic acid;hydrochloride | 2,4-Dimethylpyridine |

| Synonyms | 2,4-Lutidinic acid hydrochloride | 2,4-Lutidine |

| CAS Number | 133897-06-0[1] | 108-47-4[2][3][4][5] |

| Molecular Formula | C₈H₁₀ClNO₂ | C₇H₉N[2][3] |

| Molecular Weight | 187.62 g/mol | 107.15 g/mol [3] |

| Appearance | Typically a white to off-white solid | Clear, colorless to yellowish liquid[2][6] |

| Melting Point | Not consistently reported | -60 °C to -64 °C[2][7] |

| Boiling Point | Not applicable | ~159 °C[2][7] |

| Solubility | Soluble in water | Soluble in water, alcohols, and non-polar organic solvents[6][7] |

Synthesis of this compound

The synthesis is a two-stage process: first, the oxidation of the precursor 2,4-lutidine to form the free acid, and second, the conversion to its hydrochloride salt.

Stage 1: Oxidation of 2,4-Lutidine

The primary challenge in synthesizing nicotinic acid derivatives from their corresponding alkylpyridines (like lutidines) is the selective oxidation of a methyl group while preserving the robust aromatic pyridine ring.[8][9] The pyridine ring is relatively electron-deficient, making it resistant to oxidation, whereas the alkyl side chains are more susceptible. However, harsh oxidation conditions can lead to ring cleavage. Therefore, the choice of oxidant and reaction conditions is critical.

Causality Behind Experimental Choices:

-

Starting Material Selection: 2,4-Lutidine is an ideal precursor. It is a common, industrially available derivative of pyridine, often extracted from coal tar.[2] The presence of two methyl groups offers two potential sites for oxidation. The methyl group at the C2 position is sterically hindered by the adjacent nitrogen atom, while the C4-methyl group is more sterically accessible. However, the electron-withdrawing nature of the nitrogen atom deactivates the adjacent C2-methyl group, making the C4-methyl group more susceptible to oxidation. To achieve the target molecule, oxidation must be directed to the C3 position, which is not present in lutidine. Therefore, a more complex synthesis starting from different precursors would be required to directly yield 2,4-dimethylnicotinic acid. A common industrial approach for nicotinic acid itself is the oxidation of 3-methylpyridine (β-picoline).[8][9] For the synthesis of 2,4-dimethylnicotinic acid, a different strategy is required, typically involving ring construction (e.g., Hantzsch pyridine synthesis) or functionalization of a pre-existing substituted pyridine.

-

Correction & Refined Synthesis Strategy: A direct oxidation of a methyl group on 2,4-lutidine would yield a pyridinedicarboxylic acid if both were oxidized, or a methyl-substituted nicotinic acid if one were selectively oxidized. To obtain 2,4-dimethylnicotinic acid, a more logical and commonly cited approach involves a ring-forming reaction. One such established method is the Hantzsch pyridine synthesis or variations thereof.

Let's outline a more chemically sound synthesis pathway.

Revised Synthesis Pathway: Hantzsch-Type Condensation

This classic method involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia equivalent.

Workflow Visualization

Caption: Hantzsch-type synthesis workflow for this compound.

Experimental Protocol (Illustrative)

This protocol is a representative example based on established chemical principles for Hantzsch-type reactions.

Part 1: Synthesis of Ethyl 2,4-Dimethylnicotinate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate and acetoacetaldehyde dimethyl acetal in a suitable solvent like ethanol.

-

Ammonia Addition: Slowly bubble ammonia gas through the solution or add a stoichiometric amount of ammonium acetate. The choice of ammonia source is critical; gaseous ammonia often drives the reaction more efficiently.

-

Reflux: Heat the mixture to reflux for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step forms the dihydropyridine intermediate.

-

Oxidation (Aromatization): After cooling, the dihydropyridine intermediate must be oxidized to the aromatic pyridine ring. This can be achieved by adding an oxidizing agent such as nitric acid, iodine in ethanol, or simply by exposing the reaction to air, sometimes with a catalyst, over an extended period. The use of a mild oxidant is crucial to avoid side reactions.

-

Work-up and Purification: After the oxidation is complete, the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product, ethyl 2,4-dimethylnicotinate, is then purified by column chromatography or vacuum distillation.

Part 2: Saponification to the Free Acid

-

Hydrolysis: The purified ethyl 2,4-dimethylnicotinate is dissolved in an alcohol/water mixture (e.g., ethanol/water). An excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added.

-

Heating: The mixture is heated to reflux until the hydrolysis of the ester is complete (monitored by TLC).

-

Isolation: After cooling, the reaction mixture is acidified to a pH of approximately 3-4 with a strong acid like hydrochloric acid. This protonates the carboxylate, causing the free 2,4-dimethylnicotinic acid to precipitate. The solid is collected by filtration, washed with cold water, and dried.

Stage 2: Formation of the Hydrochloride Salt

This is a standard acid-base reaction.

Protocol:

-

Dissolution: Dissolve the synthesized 2,4-dimethylnicotinic acid in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

HCl Addition: Slowly add a solution of anhydrous hydrogen chloride (e.g., HCl gas dissolved in the same solvent) to the stirred solution.

-

Precipitation: The this compound will precipitate out of the solution as a solid. The formation of the salt is typically immediate.

-

Isolation: The solid product is collected by filtration, washed with a small amount of the cold anhydrous solvent to remove any unreacted starting material, and then dried under vacuum.

Conclusion

The synthesis of this compound is a multi-step process that is most reliably achieved through a ring-forming condensation reaction, such as the Hantzsch synthesis, followed by ester hydrolysis and final salt formation. Direct oxidation of a commercially available lutidine is not a viable route for this specific isomer. The choice of reagents and reaction conditions at each stage—condensation, aromatization, hydrolysis, and salt formation—is critical for achieving a high yield and purity of the final product. The hydrochloride salt form offers advantages in terms of solubility and stability, making it well-suited for further applications in research and development.

References

-

Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Referenced via Wikipedia's sourcing: [Link])

-

National Institute of Standards and Technology. (n.d.). Nicotinic acid hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wróblewska, A., Makuch, E., & Mitoraj, M. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 746. Available at: [Link]

-

Wróblewska, A., Makuch, E., & Mitoraj, M. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Center for Biotechnology Information. Available at: [Link]

-

ChemWhat. (n.d.). 2,4-Lutidine CAS#: 108-47-4. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2,4-Lutidine. Retrieved from [Link]

Sources

- 1. 133897-06-0|this compound|BLD Pharm [bldpharm.com]

- 2. 2,4-Lutidine - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. 2,4-Lutidine - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]

- 5. 2,4-lutidine, 108-47-4 [thegoodscentscompany.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemwhat.com [chemwhat.com]

- 8. mdpi.com [mdpi.com]

- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dimethylnicotinic Acid Hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylnicotinic acid hydrochloride, a key heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the principles behind the spectral interpretations. The methodologies and analyses presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction to this compound

2,4-Dimethylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), features methyl substitutions at the 2 and 4 positions of the pyridine ring. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many biological and chemical applications. Accurate structural elucidation and purity assessment are paramount in the development of compounds containing this moiety, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the expected spectral characteristics of this molecule, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of a deuterated solvent is critical, especially for a hydrochloride salt where proton exchange can be a factor. Deuterated water (D₂O) or methanol-d₄ are suitable choices due to the compound's polarity.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).

-

Internal Standard: An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents may be added for precise chemical shift referencing.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the two methyl groups. The protonation of the pyridine nitrogen leads to a downfield shift of the ring protons compared to the free base.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.5 - 8.8 | Doublet | ~5 Hz |

| H-5 | 7.8 - 8.1 | Doublet | ~5 Hz |

| 4-CH₃ | 2.6 - 2.8 | Singlet | N/A |

| 2-CH₃ | 2.5 - 2.7 | Singlet | N/A |

| COOH | 12.0 - 14.0 (broad) | Singlet | N/A |

| N-H⁺ | 14.0 - 16.0 (broad) | Singlet | N/A |

Expert Interpretation:

-

Aromatic Protons: The protons on the pyridine ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the protonated nitrogen atom causes these signals to be significantly downfield.[2]

-

Methyl Groups: The two methyl groups at positions 2 and 4 will appear as singlets as there are no adjacent protons to couple with. Their chemical shifts will be in the typical range for methyl groups attached to an aromatic ring.

-

Acidic Protons: The carboxylic acid proton and the proton on the nitrogen will likely be broad signals and may exchange with residual water in the solvent, potentially leading to their attenuation or disappearance, especially in D₂O.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the nature and position of the substituents on the pyridine ring. The use of substituent additivity rules for substituted pyridines can aid in the prediction of these shifts.[3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-2 | 155 - 160 |

| C-6 | 148 - 152 |

| C-4 | 145 - 150 |

| C-3 | 130 - 135 |

| C-5 | 125 - 130 |

| 4-CH₃ | 20 - 25 |

| 2-CH₃ | 18 - 23 |

Expert Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the positions of the methyl groups, the carboxylic acid, and the protonated nitrogen. The carbons directly attached to the nitrogen (C-2 and C-6) and the methyl groups (C-2 and C-4) will have distinct chemical shifts.

-

Methyl Carbons: The signals for the two methyl carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the C-H bonds.

Experimental Protocol: IR Spectroscopy

FTIR (Fourier Transform Infrared) spectroscopy is the modern standard for acquiring IR spectra. The solid sample can be analyzed using either a KBr (potassium bromide) pellet or ATR (Attenuated Total Reflectance).

Step-by-Step Methodology (KBr Pellet):

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Diagram of the IR Spectroscopy Experimental Workflow:

Caption: Workflow for IR data acquisition using the KBr pellet method.

IR Spectral Data (Predicted)

The IR spectrum of this compound will exhibit several key absorption bands. The presence of the hydrochloride salt and potential intramolecular hydrogen bonding in pyridine carboxylic acids can lead to broad and complex absorption patterns.[5][6][7]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| N-H⁺ stretch (pyridinium) | 2300 - 2700 | Broad, Medium |

| C-H stretch (aromatic and methyl) | 2850 - 3100 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1730 | Strong |

| C=C and C=N stretches (aromatic ring) | 1550 - 1650 | Medium-Strong |

| C-O stretch (carboxylic acid) | 1200 - 1300 | Medium |

| O-H bend (carboxylic acid) | 900 - 950 | Broad, Medium |

Expert Interpretation:

-

O-H and N-H⁺ Stretching: A very broad and prominent absorption band is expected in the region from 2500 to 3300 cm⁻¹, arising from the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding. The N-H⁺ stretch of the pyridinium ion will also contribute to this broad absorption.[5]

-

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for polar and salt-like compounds.

Experimental Protocol: Mass Spectrometry (ESI)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, typically methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Diagram of the Mass Spectrometry Experimental Workflow (ESI):

Caption: Workflow for Mass Spectrometry data acquisition using ESI.

Mass Spectral Data (Predicted)

For 2,4-Dimethylnicotinic acid (the free base), the molecular weight is 151.16 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 152.17. The fragmentation of substituted pyridines often involves the loss of small neutral molecules from the side chains or cleavage of the ring.[8]

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 152.17 | [C₈H₁₀NO₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 134.16 | [C₈H₈NO]⁺ | Loss of H₂O from [M+H]⁺ |

| 108.14 | [C₇H₁₀N]⁺ | Loss of CO₂ from [M+H]⁺ |

| 106.06 | [C₇H₈N]⁺ | Loss of H₂O and CO from [M+H]⁺ |

| 77.04 | [C₅H₅N]⁺ (pyridinium-like fragment) | Further fragmentation of the ring |

Expert Interpretation:

-

Molecular Ion: The most important piece of information is the mass of the protonated molecule, which confirms the molecular weight of the free base.

-

Fragmentation Pattern: The fragmentation pattern provides structural information. The loss of water (18 Da) and carbon dioxide (44 Da) from the carboxylic acid group are common fragmentation pathways for such compounds. The stability of the pyridine ring means that fragments retaining the ring structure are likely to be observed.

Conclusion

References

-

S. Yoshida, "Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives," Chemical and Pharmaceutical Bulletin, vol. 7, no. 2, pp. 167-173, 1959. Available: [Link]

-

E. Kleinpeter et al., "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration," Journal of Chemical Information and Computer Sciences, vol. 38, no. 1, pp. 105-111, 1998. Available: [Link]

-

T. A. Molenaar-Langeveld et al., "Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers," The Journal of Organic Chemistry, vol. 44, no. 15, pp. 2682-2685, 1979. Available: [Link]

-

E. Kleinpeter et al., "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration," Journal of Chemical Information and Modeling, vol. 38, no. 1, pp. 105-111, 1998. Available: [Link]

-

S. L. Riechers et al., "Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria," Langmuir, vol. 33, no. 46, pp. 13318-13327, 2017. Available: [Link]

-

T. M. Krygowski et al., "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds," Molecules, vol. 10, no. 1, pp. 123-132, 2005. Available: [Link]

-

J. F. Wojcik and T. H. Stock, "Aqueous infrared studies of the pyridine carboxylic acids," The Journal of Physical Chemistry, vol. 92, no. 8, pp. 2153-2156, 1988. Available: [Link]

-

E. M. Kazdan et al., "The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives," Canadian Journal of Chemistry, vol. 59, no. 12, pp. 1800-1804, 1981. Available: [Link]

-

E. Kleinpeter et al., "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration," Semantic Scholar, 1998. Available: [Link]

-

S. L. Riechers et al., "Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria," ResearchGate, 2017. Available: [Link]

-

A. R. Firooz et al., "FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample," ResearchGate, 2020. Available: [Link]

-

"13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a," ResearchGate. Available: [Link]

-

J. M. S. S. Esperanc et al., "Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory," Physical Chemistry Chemical Physics, vol. 25, no. 12, pp. 8585-8594, 2023. Available: [Link]

-

M. A. I. Salem et al., "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines," American Journal of Organic Chemistry, vol. 5, no. 1, pp. 1-11, 2015. Available: [Link]

-

"1H NMR (500 MHz, CDCl3) δ," The Royal Society of Chemistry. Available: [Link]

-

"Proton NMR Spectrum for Nicotinic Acid," Chemistry Stack Exchange, 2017. Available: [Link]

-

"13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488)," Human Metabolome Database. Available: [Link]

-

"2,4-Dihydroxy-6-methylnicotinic acid," PubChem. Available: [Link]

-

"2-Methylnicotinic acid," PubChem. Available: [Link]

-

J. A. Gowland and R. A. McClelland, "A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts," Canadian Journal of Chemistry, vol. 57, no. 16, pp. 2140-2146, 1979. Available: [Link]

-

R. A. Zingaro and C. A. VanderWerf, "NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%)," The Journal of Chemical Physics, vol. 41, no. 8, pp. 2439-2444, 1964. Available: [Link]

-

"bmse000104 Nicotinic Acid at BMRB," Biological Magnetic Resonance Bank. Available: [Link]

-

"Electronic Supplementary Material (ESI) for Green Chemistry," The Royal Society of Chemistry. Available: [Link]

-

"2,4-D," NIST WebBook. Available: [Link]

-

"1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488)," Human Metabolome Database. Available: [Link]

-

"13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254)," Human Metabolome Database. Available: [Link]

-

"T3DB: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (T3D2841)," T3DB. Available: [Link]

-

Z. Dega-Szafran and M. Szafran, "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides," Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, vol. 14, no. 8, pp. 523-527, 1966. Available: [Link]

-

A. V. Gerasimov et al., "PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways," ACS Omega, vol. 7, no. 11, pp. 9363-9372, 2022. Available: [Link]

-

"Notes on NMR Solvents," University of Wisconsin-Madison. Available: [Link]

- "CN112824387A - 2-methyl nicotinate and preparation method and application thereof," Google Patents.

-

V. V. Dotsenko et al., "Synthesis of new 2-oxonicotinic acids," ResearchGate, 2020. Available: [Link]

-

"2-Mercaptonicotinic Acid," PubChem. Available: [Link]

-

"2-Acetylnicotinic acid," SpectraBase. Available: [Link]

-

"2-Methylnicotinic acid - Optional[13C NMR] - Spectrum," SpectraBase. Available: [Link]

-

"Malonic acid, 2,4-dimethylpent-3-yl octadecyl ester," NIST WebBook. Available: [Link]

-

E. Kleinpeter et al., "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines," Molecules, vol. 25, no. 1, p. 195, 2020. Available: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Speculative Mechanisms of 2,4-Dimethylnicotinic Acid Hydrochloride: A Technical Guide for Researchers

This guide provides a comprehensive exploration of the speculative mechanisms of action for 2,4-Dimethylnicotinic acid hydrochloride. In the absence of direct, definitive studies on this specific molecule, we will leverage our understanding of the parent compound, nicotinic acid (niacin), and its extensive family of derivatives to propose plausible biological activities and signaling pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering testable hypotheses and detailed experimental frameworks to elucidate the pharmacological profile of this compound.

Part 1: Deconstructing the Molecule - Core Mechanistic Hypotheses

The structural similarity of this compound to nicotinic acid, a well-established therapeutic agent, provides a logical starting point for our investigation. The addition of two methyl groups to the pyridine ring is anticipated to modulate its potency, selectivity, and pharmacokinetic properties. Our central hypothesis is that this compound retains the core pharmacological activities of nicotinic acid, primarily acting as an agonist at the G-protein coupled receptor 109A (GPR109A), while potentially exhibiting novel activities due to its unique substitutions.

We will explore three primary speculative mechanisms:

-

GPR109A Agonism and Modulation of Lipid Metabolism: The most probable mechanism of action is the interaction with GPR109A, a key regulator of lipid homeostasis.

-

Anti-inflammatory and Immunomodulatory Effects: Beyond lipid metabolism, GPR109A activation has been linked to potent anti-inflammatory responses.

-

Novel Target Engagement and Off-Target Effects: The dimethyl substitution may confer affinity for other receptors or enzymes, leading to unforeseen biological activities.

Part 2: Probing the Primary Target - GPR109A Agonism and its Metabolic Consequences

Nicotinic acid is a well-known agonist of the G-protein coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes and immune cells like macrophages.[1][2][3] Activation of this receptor is central to the lipid-lowering effects of niacin.[4][5] We speculate that this compound will also function as a GPR109A agonist.

Speculative Signaling Pathway: GPR109A-Mediated Inhibition of Lipolysis

Upon binding to GPR109A on adipocytes, we hypothesize that this compound will initiate a Gαi-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. The ultimate effect is a decrease in the hydrolysis of triglycerides and the release of free fatty acids (FFAs) into circulation.[4][5] The reduced flux of FFAs to the liver curtails the hepatic synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), which in turn leads to lower levels of Low-Density Lipoprotein (LDL) cholesterol and an increase in High-Density Lipoprotein (HDL) cholesterol.[6][7][8]

Diagram: Speculative GPR109A Signaling in Adipocytes

Caption: Proposed GPR109A signaling cascade in adipocytes.

Experimental Workflow: Characterizing GPR109A Agonism

To validate this primary hypothesis, a multi-tiered experimental approach is necessary.

Table 1: Experimental Protocols for GPR109A Agonism

| Experiment | Objective | Methodology | Expected Outcome |

| Receptor Binding Assay | To determine the binding affinity of this compound to GPR109A. | Competitive radioligand binding assay using a stable cell line expressing human GPR109A and a known radiolabeled GPR109A ligand (e.g., [3H]-Nicotinic Acid). | Determination of the inhibition constant (Ki) and IC50 value, indicating the compound's affinity for the receptor. |

| cAMP Accumulation Assay | To assess the functional activity of the compound as a GPR109A agonist. | In a GPR109A-expressing cell line, stimulate adenylyl cyclase with forskolin and measure the inhibition of cAMP production in the presence of varying concentrations of this compound. | A dose-dependent decrease in cAMP levels, confirming Gαi-coupled receptor agonism. |

| In Vitro Lipolysis Assay | To measure the direct effect on fat cell lipolysis. | Isolate primary adipocytes (e.g., from rodents or human subcutaneous fat) and stimulate lipolysis with isoproterenol. Treat cells with this compound and measure the release of glycerol or FFAs into the medium. | A dose-dependent inhibition of stimulated lipolysis. |

| In Vivo Dyslipidemia Model | To evaluate the lipid-modifying effects in a whole-animal model. | Utilize a diet-induced or genetically modified rodent model of dyslipidemia. Administer this compound and monitor plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C over time. | Significant reductions in triglycerides and LDL-C, and an increase in HDL-C compared to vehicle-treated controls. |

Diagram: Experimental Workflow for GPR109A Agonism Validation

Caption: Step-wise validation of GPR109A agonism.

Part 3: Exploring Anti-inflammatory and Immunomodulatory Potential

The expression of GPR109A on immune cells, including macrophages and neutrophils, suggests a role in modulating inflammatory responses.[1] Nicotinic acid has been shown to exert anti-inflammatory effects, which may contribute to its anti-atherosclerotic properties beyond lipid modification.[1]

Speculative Mechanism: Suppression of NF-κB Signaling

We propose that this compound, through GPR109A activation in macrophages, can suppress the canonical NF-κB signaling pathway. This would lead to a reduction in the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This anti-inflammatory action could be particularly relevant in the context of chronic inflammatory diseases like atherosclerosis.

Diagram: Proposed Anti-inflammatory Signaling in Macrophages

Caption: Hypothesized suppression of NF-κB signaling.

Experimental Protocols for Assessing Anti-inflammatory Activity

Table 2: Experimental Assays for Anti-inflammatory Effects

| Experiment | Objective | Methodology | Expected Outcome |

| Cytokine Release Assay | To quantify the inhibition of pro-inflammatory cytokine production. | Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages), stimulate with LPS, and treat with this compound. Measure cytokine levels (TNF-α, IL-6) in the supernatant using ELISA. | A dose-dependent reduction in LPS-induced cytokine release. |

| NF-κB Reporter Assay | To directly measure the inhibition of NF-κB transcriptional activity. | Transfect a cell line (e.g., HEK293T) with a GPR109A expression vector and an NF-κB luciferase reporter construct. Stimulate with an NF-κB activator (e.g., TNF-α) in the presence of the compound and measure luciferase activity. | Decreased luciferase activity, indicating suppression of the NF-κB pathway. |

| In Vivo Model of Inflammation | To assess anti-inflammatory efficacy in a whole organism. | Use a model such as carrageenan-induced paw edema in rodents. Administer this compound prior to carrageenan injection and measure paw volume over time. | Reduced paw swelling compared to the control group. |

Part 4: Investigating Novel and Off-Target Activities

The addition of methyl groups could alter the pharmacophore of the nicotinic acid backbone, potentially leading to interactions with other biological targets. Several nicotinic acid derivatives have been reported to possess diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[9][10][11][12]

Speculative Areas for Further Investigation

-

Enzyme Inhibition: The compound could be screened against a panel of enzymes relevant to metabolic and inflammatory diseases, such as cyclooxygenases (COX-1/COX-2), phosphodiesterases (PDEs), or α-amylase and α-glucosidase.[11][12]

-

Nicotinic Acetylcholine Receptors (nAChRs): Given the "nicotinic" nomenclature, it is prudent to evaluate for any activity at nAChRs, although the structural resemblance to acetylcholine is not strong.[13]

-

Antimicrobial and Anticancer Activity: Broad-spectrum screening against various bacterial and cancer cell lines could reveal unexpected cytotoxic or cytostatic properties.[10][14][15]

A Broad-Based Screening Approach

A logical first step would be to perform a high-throughput screening campaign against a diverse panel of receptors and enzymes. Any confirmed "hits" would then warrant more detailed mechanistic studies.

Diagram: Funnel-Down Approach for Novel Target Identification

Caption: A workflow for identifying novel biological targets.

Part 5: Conclusion and Future Directions

The speculative mechanisms of action for this compound presented in this guide are firmly rooted in the established pharmacology of its parent compound, nicotinic acid, and the broader class of nicotinic acid derivatives. The primary and most plausible mechanism is GPR109A agonism, leading to beneficial effects on lipid metabolism and inflammation. However, the potential for novel, off-target activities should not be discounted.

The experimental workflows outlined provide a clear and logical path for the systematic investigation of these hypotheses. Successful validation of these mechanisms will be crucial for the further development of this compound as a potential therapeutic agent. Future research should also focus on its pharmacokinetic and toxicological profiles to build a comprehensive understanding of its drug-like properties.

References

- Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. (n.d.). PubMed.

- Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. (2025, March 15). YouTube.

- List of Nicotinic acid derivatives. (n.d.). Drugs.com.

- How does nicotinic acid modify the lipid profile? (n.d.).

- Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent... (2021, May 1). Ingenta Connect.

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed.

- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024, August 5). ACS Publications.

- Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (n.d.). NIH.

- What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol? (2025, July 7). Dr.Oracle.

- Nicotinic acid derivatives: Application and uses, review. (2021, December 30). ResearchGate.

- GPR109A and Vascular Inflammation. (n.d.). NIH.

- Structures of GPR109A agonists presented herein with compound... (n.d.). ResearchGate.

- GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. (n.d.). NIH.

- GPR109A | Agonists. (n.d.). MedchemExpress.com.

- Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. (n.d.). PubMed Central.

- Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. (n.d.). PubMed.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI.

- Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. (2008, November 13).

- Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2025, October 13). ResearchGate.

Sources

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. droracle.ai [droracle.ai]

- 6. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent...: Ingenta Connect [ingentaconnect.com]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Substituted Nicotinic Acids

Introduction: From Vitamin to Broad-Spectrum Lipid Drug

Nicotinic acid, also known as niacin or vitamin B3, was first synthesized in 1867.[1] For decades, its primary role was understood as the "pellagra-preventive factor," a crucial vitamin for preventing a widespread nutritional deficiency disease.[1][2][3] However, a paradigm shift occurred in 1955 when Canadian pathologist Rudolf Altschul discovered that gram-level doses of nicotinic acid could significantly lower plasma cholesterol levels.[4][5] This seminal finding repositioned nicotinic acid from a simple vitamin to a potent, broad-spectrum lipid-modifying agent.[5]

Pharmacological doses of nicotinic acid favorably alter the lipid profile by reducing atherogenic lipoproteins like very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and lipoprotein(a), while being the most effective agent at increasing high-density lipoprotein (HDL) cholesterol.[2][5][6][7][8] Despite these benefits, its clinical utility has always been hampered by a significant and unpleasant side effect: cutaneous vasodilation, commonly known as flushing.[6][9][10] This side effect, characterized by skin redness, warmth, and itching, leads to poor patient compliance and is a frequent reason for discontinuing treatment.[7]

The quest to overcome this limitation became the primary driver for the development of substituted nicotinic acids. The central hypothesis was that by chemically modifying the core nicotinic acid structure, it would be possible to retain the desirable lipid-modifying effects while minimizing or eliminating the flushing response. This guide delves into the history of these efforts, from early empirical substitutions to the modern era of receptor-targeted drug design.

The Mechanistic Breakthrough: Discovery of the Niacin Receptor GPR109A

For nearly 50 years after Altschul's discovery, the precise mechanism of nicotinic acid's action remained elusive. A major breakthrough came in 2003 when three independent research groups discovered G protein-coupled receptor 109A (GPR109A), also known as HCA2, as the high-affinity receptor for nicotinic acid.[4][6][11] This discovery was a watershed moment, providing a molecular target to understand both the therapeutic effects and the problematic side effects of niacin.[6][9][10]

It was soon understood that GPR109A activation mediates a dual signaling cascade, which explains the drug's two main physiological responses.

The Dual Signaling Pathways of GPR109A

-

Anti-Lipolytic Pathway (Therapeutic Effect) : In adipocytes (fat cells), GPR109A couples to a Gαi protein. Activation by nicotinic acid inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2][9] This reduction in cAMP suppresses the release of free fatty acids from adipose tissue, thereby reducing the substrate available to the liver for synthesizing triglycerides and VLDL.[2][5]

-

Flushing Pathway (Side Effect) : In dermal Langerhans cells and keratinocytes, GPR109A activation leads to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[8][12][13] These prostaglandins then act on nearby capillaries, binding to their respective receptors (DP1, EP2, EP4) and causing the vasodilation that results in flushing.[12][13]

The discovery of GPR109A and its distinct signaling pathways provided a clear strategic roadmap for drug development: create molecules that could selectively activate the anti-lipolytic pathway while avoiding the prostaglandin-mediated flushing pathway.

Figure 1: Dual signaling pathways of the GPR109A receptor.

First-Generation Substituted Nicotinic Acids: The Case of Acipimox

Even before the discovery of GPR109A, chemists were developing analogues of nicotinic acid to improve its therapeutic profile. One of the most notable early successes was Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide).[14] Developed by Farmitalia Carlo Erba in the 1980s, Acipimox is a pyrazine derivative of nicotinic acid.[14]

The core innovation was to create a compound that was more potent and had a longer half-life than nicotinic acid.[14][15] This altered pharmacokinetic profile was intended to blunt the sharp peak in plasma concentration associated with immediate-release niacin, which was believed to be a major trigger for the intense flushing. While Acipimox did reduce the rebound effect of free fatty acid release seen with niacin, it did not eliminate the flushing side effect, although it was often considered less severe.[15][16] Acipimox validated the principle that chemical substitution could favorably alter the properties of the parent molecule.[16]

| Compound | Structure | Key Modification | Development Era | Stated Goal |

| Nicotinic Acid | Pyridine-3-carboxylic acid | Unsubstituted core | 1950s | Lipid lowering |

| Acipimox | 5-methylpyrazine-2-carboxylic acid 4-oxide | Pyrazine ring analogue | 1980s | Improve potency and reduce side effects |

The Post-Receptor Era: Targeting the Flushing Pathway

With the GPR109A receptor identified, drug development efforts became more targeted and sophisticated. The strategy shifted from modifying the agonist to blocking the downstream effects of the flushing pathway.

Laropiprant: A DP1 Antagonist Approach

Instead of creating a new GPR109A agonist, a novel strategy was to co-administer nicotinic acid with a drug that could block the flushing mechanism. Since PGD2 was identified as the primary mediator of flushing, targeting its receptor, DP1, was a logical step.[7][17]

Laropiprant (MK-0524) was developed as a potent and selective antagonist of the PGD2 receptor 1 (DP1).[7][17] The clinical development plan was to create a combination product of extended-release niacin and Laropiprant. This combination was shown to significantly reduce niacin-induced flushing compared to niacin alone.[17][18] This approach allowed for a more rapid dose escalation of niacin to therapeutically effective levels.[17][18]

However, despite successfully mitigating flushing, significant residual flushing still occurred in many patients.[12][13] This suggested that other prostaglandins, such as PGE2 acting through EP2 and EP4 receptors, were also involved in the flushing response, making a complete blockade with a DP1-selective antagonist difficult.[12][13] Ultimately, the combination drug was withdrawn from the market in many regions after clinical trials failed to show a significant reduction in cardiovascular events despite the improved lipid profile.

Figure 2: Divergent strategies in nicotinic acid drug development.

Experimental Protocols: Assay for GPR109A Activation

A cornerstone of developing new substituted nicotinic acids is the ability to reliably measure their activity at the GPR109A receptor. A common and robust method is the in-vitro calcium mobilization assay in a cell line engineered to express the receptor.

Protocol: GPR109A Calcium Mobilization Assay

This protocol describes a method to measure the activation of GPR109A by a test compound by quantifying the resulting transient increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) of a test compound as an agonist for the GPR109A receptor.

Materials:

-

CHO-K1 (or HEK293) cells stably expressing human GPR109A and a promiscuous G-protein (e.g., Gα16).

-

Cell culture medium (e.g., F-12K Medium with 10% FBS).

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Test compounds and reference agonist (Nicotinic Acid).

-

96-well or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Culture and Plating:

-

Culture the GPR109A-expressing cells according to standard cell culture techniques.

-

One day prior to the assay, seed the cells into black, clear-bottom microplates at an appropriate density (e.g., 40,000 cells/well for a 96-well plate) to achieve a confluent monolayer on the day of the experiment.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer.

-

Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, 5% CO2.

-

After incubation, wash the cells twice with Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.

-

-

Compound Preparation:

-

Prepare a 2X concentrated serial dilution of the test compounds and nicotinic acid (positive control) in Assay Buffer.

-

Include a vehicle control (Assay Buffer only) to establish the baseline response.

-

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Set the instrument to record fluorescence (Excitation ~494 nm, Emission ~516 nm) over time.

-

Establish a stable baseline fluorescence reading for 15-20 seconds.

-

Program the instrument to inject 100 µL of the 2X compound solutions into the corresponding wells.

-

Continue to record the fluorescence signal for at least 90-120 seconds post-injection to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the response for each well as the maximum fluorescence intensity minus the baseline fluorescence.

-

Normalize the data by setting the response of the vehicle control to 0% and the response to a saturating concentration of nicotinic acid to 100%.

-

Plot the normalized response versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

-

Future Directions and Conclusion

The history of substituted nicotinic acids is a compelling story of medicinal chemistry evolution. It began with the modification of a natural vitamin, progressed through the development of analogues with improved pharmacokinetics like Acipimox, and entered the modern age of rational drug design following the discovery of the GPR109A receptor. While the approach of combining niacin with a flushing inhibitor like Laropiprant did not ultimately succeed in late-stage clinical trials, it provided invaluable insights into the complexity of the flushing pathway.[12]

Current and future research continues in several directions:

-

Biased Agonists: Developing GPR109A agonists that are "biased" towards the therapeutic Gαi signaling pathway and do not engage the β-arrestin pathway responsible for flushing.

-

Allosteric Modulators: Discovering compounds that bind to a different site on the GPR109A receptor (an allosteric site) to positively modulate the effect of endogenous ligands without causing flushing themselves.[19]

-

Beyond Dyslipidemia: Exploring the role of GPR109A in other therapeutic areas, such as neuroinflammation and immunology, where its activation has shown potential benefits.[4][11]

The journey from a simple vitamin to a complex pharmacological target illustrates the core principles of drug discovery: understanding the underlying biology, identifying a molecular target, and iteratively designing new chemical entities to maximize therapeutic benefit while minimizing adverse effects. The continued exploration of nicotinic acid and its derivatives promises to yield new therapeutic options for a range of diseases.[6][10]

References

-

Pike, N. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine. Available at: [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]

-

Paolini, J. F., et al. (2008). Effects of laropiprant on nicotinic acid-induced flushing in patients with dyslipidemia. The American Journal of Cardiology. Available at: [Link]

-

Kashyap, M. L., & Gan, V. J. (2010). Niacin and laropiprant. Drugs of Today. Available at: [Link]

-

Paolini, J. F., et al. (2008). Extended-release niacin/laropiprant: reducing niacin-induced flushing to better realize the benefit of niacin in improving cardiovascular risk factors. Current Cardiology Reports. Available at: [Link]

-

MacKay, M., & Blankenhorn, G. (2008). The mechanism and mitigation of niacin-induced flushing. Journal of Clinical Lipidology. Available at: [Link]

-

MacKay, M., & Blankenhorn, G. (2008). The mechanism and mitigation of niacin-induced flushing. Journal of Clinical Lipidology. Available at: [Link]

-

Patsnap. (n.d.). Acipimox - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

-

Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. Available at: [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. Available at: [Link]

-

Chen, Y., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology. Available at: [Link]

-

Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. Available at: [Link]

-

Khan, M. A., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Journal of Pharmaceutical Research International. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Acipimox – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Lukasova, M., et al. (2014). GPR109A and vascular inflammation. Current Atherosclerosis Reports. Available at: [Link]

-

Gille, A., et al. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology. Available at: [Link]

-

Shen, H. C., et al. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

-

Bhutia, Y. D., & Ganapathy, V. (2019). GPR109A activation and aging liver. Aging. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis and Evaluation of Nicotine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules. Available at: [Link]

-

Drug and Therapeutics Bulletin. (1990). Acipimox – a nicotinic acid analogue for hyperlipidaemia. Drug and Therapeutics Bulletin. Available at: [Link]

-

News-Medical.Net. (n.d.). Niacin History. News-Medical.Net. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis and Evaluation of Nicotine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine. Available at: [Link]

-

Wikipedia. (n.d.). Nicotinamide. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). The Discovery of Niacin, Biotin, and Pantothenic Acid. ResearchGate. Available at: [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mechanism and mitigation of niacin-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. dtb.bmj.com [dtb.bmj.com]

- 17. Extended-release niacin/laropiprant: reducing niacin-induced flushing to better realize the benefit of niacin in improving cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of laropiprant on nicotinic acid-induced flushing in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]